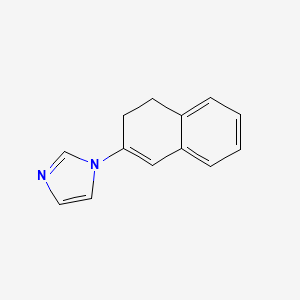

1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-

Description

1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- is an imidazole derivative featuring a partially hydrogenated naphthalene ring (3,4-dihydro-2-naphthalenyl) attached to the nitrogen atom at position 1 of the imidazole core. For instance, substituents on the imidazole ring and the degree of saturation in the naphthalene moiety significantly affect physicochemical and biological properties .

Properties

IUPAC Name |

1-(3,4-dihydronaphthalen-2-yl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-4-12-9-13(6-5-11(12)3-1)15-8-7-14-10-15/h1-4,7-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUCLDOIXQGVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237889 | |

| Record name | 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89781-63-5 | |

| Record name | 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089781635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydronaphthalen-2-yl)-1H-imidazole typically involves the reaction of 3,4-dihydronaphthalene with imidazole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydronaphthalen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Anticancer Potential Certain studies suggest that similar compounds can inhibit tumor growth.

- Anesthetic Agent: 4-[1-(1-naphthalenyl)ethyl]-1H-imidazole hydrochloride is a selective anesthetic agent . Testing compounds in conjunction with known anesthetics is required . If the known anesthetic can be removed entirely, then the unknown is considered "fully" anesthetic or 1 MAC. If only a portion of the known anesthetic can be removed (such as 50%) then the unknown is only capable of producing that proportion of the anesthesia (i.e., 0.5 MAC) .

Data Table: Structurally Similar Compounds

Several compounds share structural similarities with 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure | Simple structure; broad applications |

| 2-(Naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | Naphthalene side chain; different substitution | Potentially different biological activity |

| 4,5-Dihydro-1H-imidazolium Salts | Positively charged; different reactivity | Enhanced solubility and stability |

| 1-(Naphthalen-1-yl)-1H-imidazole | Naphthalene at a different position | May exhibit different pharmacological profiles |

Mechanism of Action

The mechanism of action of 1-(3,4-dihydronaphthalen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Derivatives

1H-Imidazole, 4,5-dihydro-2-(2-naphthalenyl)- (CAS 113698-36-5)

- Structure : A dihydroimidazole ring with a 2-naphthalenyl substituent.

- Molecular Formula : C₁₃H₁₂N₂ (MW: 196.25 g/mol).

- Key Differences : The imidazole ring is partially saturated (4,5-dihydro), and the naphthalenyl group is fully aromatic, unlike the hydrogenated naphthalene in the target compound.

- Applications : Used in agrochemical research (e.g., Benazoline oxalate) .

- 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Structure: Imidazole with naphthalenyl and three phenyl substituents. Synthesis: Prepared via condensation reactions, characterized by FT-IR and UV-Vis spectroscopy.

Chlorinated Derivatives

- 1H-Imidazole, 1-[1-[(4-chlorophenyl)methylene]-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 63824-49-7) Structure: Incorporates a 4-chlorophenylmethylene group and a tetrahydro-naphthalenyl moiety. Molecular Formula: C₂₀H₁₇ClN₂·HNO₃ (MW: 370.79 g/mol). Key Differences: The chloro-substituted aromatic ring and nitrate counterion enhance polarity, likely improving solubility in polar solvents .

1H-Imidazole, 4-(5-chloro-1,2,3,4-tetrahydro-1-naphthalenyl)- (CAS 189352-99-6)

Alkyl and Aryl Substituents

- 1H-Imidazole, 1-hexyl- (CAS N/A) Structure: Hexyl chain at position 1 of imidazole. Physicochemical Properties: Boiling point: 135–136°C (24 Torr); Density: 0.93 g/cm³. Key Differences: The alkyl chain enhances lipophilicity, making it suitable for non-polar solvents, unlike the aromatic naphthalenyl group in the target compound .

1H-Imidazole, 2-(diphenylmethyl)-4,5-dihydro- (CAS 101279-63-4)

Pharmacologically Active Derivatives

- Tramazoline (4,5-Dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine) Structure: Tetrahydro-naphthalenyl-linked imidazol-2-amine. Key Differences: The amine group at position 2 enables receptor binding, unlike the unsubstituted imidazole in the target compound .

Pesticidal Imidazoles

- Enilconazole (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Synthetic Routes : Alkylation of imidazole with chlorinated intermediates (e.g., 3-chloropropyl morpholine) is common, as seen in . High-yield methods (e.g., 92% for diphenylmethyl derivatives) suggest efficient pathways for similar compounds .

- Structure-Activity Relationships : Chlorination (e.g., in enilconazole) enhances antifungal activity, while alkyl chains (e.g., 1-hexylimidazole) improve lipid solubility .

- Environmental Impact : Some imidazole derivatives show moderate environmental persistence, necessitating further studies on the target compound’s ecotoxicity .

Biological Activity

1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-, a compound with the molecular formula C13H12N2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- is characterized by an imidazole ring fused with a naphthalene moiety. This unique configuration contributes to its biological activity. The compound's physical properties include a melting point of approximately 120°C and solubility in organic solvents.

Biological Activity Overview

Research indicates that 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- exhibits significant biological activities:

- Anticonvulsant Properties : It acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission. This suggests potential applications in treating epilepsy and other seizure disorders .

- Aldose Reductase Inhibition : The compound has been identified as an aldose reductase inhibitor. Aldose reductase plays a critical role in diabetic complications such as retinopathy and neuropathy. By inhibiting this enzyme, the compound may help mitigate these complications .

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, specific analogs demonstrated IC50 values indicating effective cytotoxicity against cervical and bladder cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

- Anticonvulsant Study : A study evaluated the anticonvulsant effects of various imidazole derivatives, including 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-. The results indicated significant seizure protection in animal models when administered at specific dosages.

- Aldose Reductase Inhibition : A series of experiments demonstrated that this compound effectively inhibited aldose reductase activity in vitro. The inhibition was dose-dependent, suggesting its potential as a therapeutic agent for diabetes-related complications .

- Antitumor Efficacy : In vitro assays conducted on human cancer cell lines revealed that certain derivatives had IC50 values as low as 10 µM for cervical cancer cells. The mechanism was linked to induction of apoptosis as evidenced by increased early apoptotic markers upon treatment with higher concentrations of the compound .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.